molecular formula C15H18ClNO2 B2650914 2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide CAS No. 2195939-41-2

2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

Cat. No.: B2650914
CAS No.: 2195939-41-2
M. Wt: 279.76
InChI Key: OJQQCZNTFAGNCL-UHFFFAOYSA-N
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Description

2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide ( 2176124-79-9) is a chemical compound with the molecular formula C15H17Cl2NO2 and a molecular weight of 314.2 . This benzamide derivative features a distinctive 7-oxaspiro[3.5]nonane scaffold, a spirocyclic structure that confers structural rigidity and unique three-dimensional geometry, making it a valuable scaffold in medicinal chemistry and drug discovery research . The compound's structure incorporates a 2-chlorobenzamide group attached to the spirocyclic system, which may function as a potential pharmacophore for targeting various biological systems. Researchers value this compound for exploring structure-activity relationships in pharmaceutical development, particularly in designing molecules with optimized binding characteristics and metabolic stability. The spirocyclic framework is of significant interest for developing protease inhibitors, receptor modulators, and other therapeutic targets due to its ability to mimic transition states or bioactive conformations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-chloro-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c16-12-4-2-1-3-11(12)14(18)17-13-5-6-15(13)7-9-19-10-8-15/h1-4,13H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQQCZNTFAGNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=CC=CC=C3Cl)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide typically involves the reaction of 7-oxaspiro[3.5]nonan-1-amine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of 7-oxaspiro[3.5]nonan-1-amine and 2-chlorobenzoic acid.

Scientific Research Applications

2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial and anti-inflammatory properties.

    Materials Science: Use in the synthesis of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may confer unique binding properties, allowing it to interact with biological macromolecules in a specific manner.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 7-oxaspiro[3.5]nonane group introduces conformational rigidity, which contrasts with the planar aromatic or heterocyclic substituents in analogs. For example:

  • Pyrimidinyl-substituted benzamides (e.g., compounds 14–19 in ) feature pyrimidine rings with varying substituents (Cl, CH₃, OCH₃). These compounds exhibit melting points ranging from 126°C to 166°C, influenced by hydrogen bonding (NH peaks in NMR: δ 10.59–11.89 ppm) and substituent polarity .
  • Aryl-substituted benzamides (e.g., 2-chloro-N-(2,3-dimethylphenyl)benzamide in ) show intramolecular Cl···O halogen bonding (3.18 Å) and intermolecular N–H···O hydrogen bonding, affecting crystal packing and thermal stability .

However, the ether oxygen in the spiro system may enhance hydrophilicity relative to purely hydrocarbon-based substituents.

Crystallographic and Conformational Analysis

  • Dihedral Angles: In aryl-substituted benzamides (e.g., ), the amide group forms dihedral angles of ~60° with aromatic rings, optimizing intramolecular interactions .
  • Hydrogen Bonding : Analogs like 2-chloro-N-(2,3-dimethylphenyl)benzamide form N–H···O chains in crystals, influencing solubility . The spiro ether oxygen could participate in alternative hydrogen-bonding networks.

Data Table: Key Properties of Selected Benzamide Derivatives

Compound Name Substituent Melting Point (°C) Key Structural Features Application/Notes Reference
2-Chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide 7-Oxaspiro[3.5]nonane N/A* Spirocyclic rigidity, ether oxygen Potential agrochemical Inferred
2-Chloro-N-(4,6-dichloropyrimidin-2-yl)benzamide (14) Dichloropyrimidine 156–158 NH (δ 11.52 ppm), planar heterocycle Synthetic intermediate
2-Chloro-N-(2,3-dimethylphenyl)benzamide 2,3-Dimethylphenyl N/A Intramolecular Cl···O (3.18 Å) Crystallographic model
Triflumuron 4-(Trifluoromethoxy)phenyl N/A CF₃O group Insect growth regulator

Biological Activity

2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a synthetic compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. The compound features a spirocyclic structure, which is known to influence its interaction with biological targets, including enzymes and receptors.

  • Molecular Formula : C15H18ClNO2
  • Molecular Weight : 281.76 g/mol
  • CAS Number : 2195939-41-2

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The spirocyclic moiety enhances binding affinity and selectivity, allowing the compound to modulate various biochemical pathways. Research indicates that the compound may act as an inhibitor of key enzymes involved in cellular processes, although detailed mechanisms remain to be fully elucidated.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives of similar spirocyclic structures have shown efficacy against solid tumors by targeting mutated forms of the KRAS protein, a known driver of oncogenesis in various cancers .

Enzyme Inhibition

The compound may exhibit inhibitory effects on enzymes associated with cancer progression. In vitro assays suggest that it can inhibit the activity of certain kinases involved in signaling pathways that regulate cell proliferation and survival.

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that compounds with similar spirocyclic structures displayed significant cytotoxicity against various cancer cell lines, including breast and lung cancer models.
  • Animal Models : In vivo studies utilizing xenograft mouse models have shown that analogs of this compound can reduce tumor size significantly compared to control groups, indicating potential for therapeutic applications .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructurePotential antitumor effects, enzyme inhibition
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneStructureCovalent inhibitor against KRAS G12C mutation
4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamideStructureEnzyme interaction modulation

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